5-硝基-2-(哌啶-1-基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

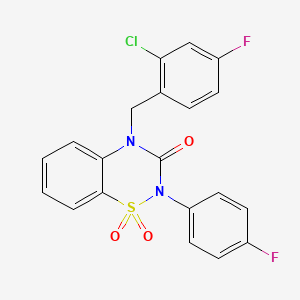

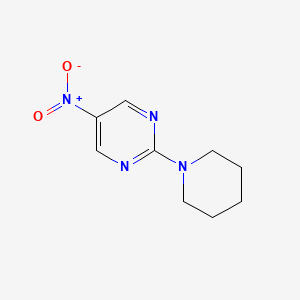

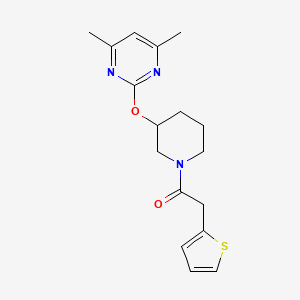

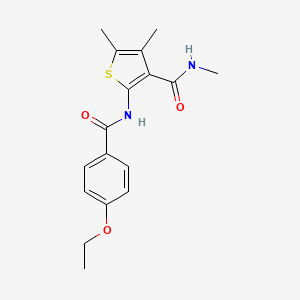

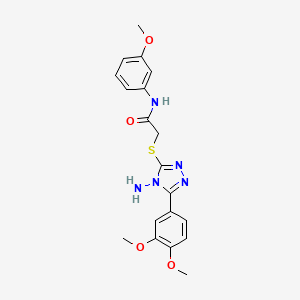

The compound 5-Nitro-2-(piperidin-1-yl)pyrimidine is a chemical structure that is part of a broader class of nitropyrimidines, which are of interest due to their potential biological activities and applications in medicinal chemistry. The papers provided discuss various nitropyrimidine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of substituted piperidines, pyrrolidines, and pyrimidinones, which are related to the compound of interest, involves asymmetric carbon-carbon bond formations. Lithiated N-Boc allylic and benzylic amines are added to nitroalkenes in the presence of (-)-sparteine to yield enecarbamate products with high enantioselectivity and diastereoselectivity . Additionally, the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a related compound, is achieved through a practical synthesis involving commercially available precursors and a telescoped sequence of reactions, providing an economical route to this class of compounds .

Molecular Structure Analysis

The molecular structure of 5-nitrouridine, a compound structurally related to 5-Nitro-2-(piperidin-1-yl)pyrimidine, has been determined by X-ray analysis. The pyrimidine ring exhibits a slightly non-planar conformation, and the nitro group does not significantly influence the bond lengths compared to uridine . In another study, the crystal structure of a salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine reveals an intricate network of hydrogen bonds, highlighting the importance of non-covalent interactions in the solid state .

Chemical Reactions Analysis

The reactivity of nitropyrimidines with amines and thiols has been explored, demonstrating that primary and secondary amines and thiols can undergo regio- and stereoselective addition reactions to the triple bond of 5-nitro-6-phenylethynylpyrimidines . Furthermore, the treatment of 5-nitro-1,3,6-trinitrouracil with aryl aldehydes in the presence of piperidine leads to condensation and intramolecular cyclization, resulting in the formation of 9-hydroxy-9-deazatheophylline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-nitropyrimidines are influenced by the presence of substituents on the pyrimidine ring. For instance, the solubility of these compounds in various solvents and their crystalline nature are affected by the functional groups attached to the pyrimidine core . The presence of nitro groups in particular positions of the pyrimidine ring is known to enhance certain biological activities, such as antitumor properties .

科学研究应用

杂化催化剂在嘧啶合成中的重要性

嘧啶衍生物,如5-硝基-2-(哌啶-1-基)嘧啶中的化合物,由于其广泛的合成应用和生物利用度,对制药和医药行业至关重要。这些化合物,特别是5H-吡喯[2,3-d]嘧啶骨架,具有广泛的应用,并且一直是密集研究的焦点。这些衍生物的合成,特别是取代的吡啯[2,3-d]嘧啶-2-酮(硫醚)和吡啯[2,3-d]嘧啶二酮(2-硫醚)衍生物,是通过一锅多组分反应进行的。这个过程采用各种杂化催化剂,如有机催化剂、金属催化剂、离子液体催化剂和纳米催化剂。从1992年到2022年,这些催化剂的发展对嘧啶骨架的合成做出了重大贡献,为药物化学中铅分子的开发铺平了道路(Parmar, Vala, & Patel, 2023)。

抗抑郁药中的功能基团

像5-硝基-2-(哌啶-1-基)嘧啶这样的分子的结构和功能基团对抗抑郁药物的开发至关重要。这些分子中存在哌嗪、哌啶和嘧啶等功能基团是关键的。这些基团通常存在于针对5-HT1A受体的药物中,该受体是大脑中的5-羟色胺系统的关键蛋白质。这个受体的调节与抑郁症和抗抑郁药物的反应密切相关。值得注意的是,无论是市场上还是临床试验中的针对5-HT1A受体的大多数药物都含有这些功能基团,表明它们在化合物活性中的重要性(Wang et al., 2019)。

嘧啶类化合物作为抗炎药物

嘧啶类化合物,包括类似于5-硝基-2-(哌啶-1-基)嘧啶的衍生物,表现出一系列药理作用,如抗炎性能。这些效应归因于它们抑制某些重要炎症介质的表达和活性,如前列腺素E2、诱导型一氧化氮合酶、肿瘤坏死因子-α和核因子κB。已经研究了许多嘧啶的详细结构-活性关系(SARs),为合成具有增强抗炎活性和最小毒性的新型嘧啶类似物提供了见解(Rashid et al., 2021)。

安全和危害

The safety information for 5-Nitro-2-(piperidin-1-yl)pyridine includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

未来方向

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

属性

IUPAC Name |

5-nitro-2-piperidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c14-13(15)8-6-10-9(11-7-8)12-4-2-1-3-5-12/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMJEQQVWJLRFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-(piperidin-1-yl)pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-benzoylbenzamide](/img/structure/B2542145.png)

![Methyl amino[2-(trifluoromethyl)phenyl]acetate](/img/structure/B2542149.png)

![N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide](/img/structure/B2542150.png)

![8-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B2542151.png)

![N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide](/img/structure/B2542157.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2542162.png)

![(3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B2542165.png)